molecular formula C14H14F2N2 B12241315 2-(4,4-Difluoropiperidin-1-yl)quinoline

2-(4,4-Difluoropiperidin-1-yl)quinoline

Cat. No.: B12241315
M. Wt: 248.27 g/mol
InChI Key: UXIZZHQUOGJFJS-UHFFFAOYSA-N
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Description

2-(4,4-Difluoropiperidin-1-yl)quinoline is a quinoline derivative featuring a 4,4-difluoropiperidine substituent at the 2-position of the quinoline ring. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. The incorporation of a fluorinated piperidine moiety aims to enhance metabolic stability, lipophilicity, and target binding affinity compared to non-fluorinated analogs.

Properties

Molecular Formula

C14H14F2N2

Molecular Weight

248.27 g/mol

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)quinoline

InChI

InChI=1S/C14H14F2N2/c15-14(16)7-9-18(10-8-14)13-6-5-11-3-1-2-4-12(11)17-13/h1-6H,7-10H2

InChI Key

UXIZZHQUOGJFJS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)quinoline typically involves the reaction of quinoline derivatives with difluoropiperidine. One common method includes the use of cyclization and cycloaddition reactions, where the quinoline acts as an organocatalyst. Trifluoroacetic acid is often used as a cocatalyst to afford a series of enantiomerically enriched substituted piperidines .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including hydrogenation, cyclization, and amination reactions. These methods are designed to be cost-effective and scalable, ensuring the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluoropiperidin-1-yl)quinoline undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, potassium permanganate, and lithium aluminum hydride. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives .

Scientific Research Applications

2-(4,4-Difluoropiperidin-1-yl)quinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in drug discovery.

    Industry: Utilized in material synthesis and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below summarizes key quinoline derivatives with substitutions at the 2- or 4-positions, highlighting structural differences and biological outcomes:

Compound Name/ID Substituent Position Key Substituents Biological Activity (IC₅₀/Selectivity) Key Findings Reference
Compound [36] () 2-position Basic substituent (unspecified) I₅₀ ecDHFR = 0.3 µM (poor selectivity) High inhibitory activity but low selectivity for bacterial DHFR.
2-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline 2- and 4-positions 4-Methoxyphenyl, 4-methylpiperidine N/A (structural data only) Molecular weight: 332.447; substituents may influence electronic properties.
6-Methoxy-2-(thiophen-2-yl)quinoline (Compound 51, ) 2-position Thiophen-2-yl Anticancer (active vs. MCF-7, H-460, SF-268) Selective cytotoxicity against cancer cells; no toxicity to normal cells.
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline 4- and 2-positions Piperidine, pyrrolidine N/A (research applications) Demonstrates versatility of piperidine/pyrrolidine combinations.
4-[(3,5-Dimethylpiperidinyl)carbonyl]-2-(5-methylfuryl)quinoline 2- and 4-positions 5-Methylfuryl, 3,5-dimethylpiperidine N/A (structural data only) Highlights the use of acylated piperidine moieties for enhanced stability.

Selectivity and Toxicity Profiles

  • Bacterial vs. Vertebrate DHFR: Compounds with basic 2-position substituents (e.g., [34], [35] in ) showed high selectivity for bacterial DHFR over vertebrate enzymes, attributed to protonation at the quinoline N-1 position . The target compound’s difluoropiperidine group may further modulate this selectivity by altering pKa or steric interactions.
  • Anticancer Selectivity : Heterocyclic substituents like thiophen-2-yl () demonstrated cancer cell specificity, likely due to interactions with kinase or DNA repair pathways. The target compound’s fluorinated piperidine may similarly enhance tumor targeting while minimizing off-effects .

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